2-methyl-2,7-diazaspiro[4.5]decan-1-one
Description
Properties
CAS No. |
1154097-18-3 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Linear Precursors
The most common approach to synthesizing 2-methyl-2,7-diazaspiro[4.5]decan-1-one involves cyclization reactions of linear diamines or amino ketones. A representative pathway begins with a methyl-substituted diamine reacting with a cyclic ketone under acidic or basic conditions. For example, heating 4-methylpiperidin-4-amine with cyclohexanone in the presence of a Lewis acid catalyst (e.g., zinc chloride) facilitates spiroannulation . The reaction typically proceeds at 80–100°C for 12–24 hours, yielding the spirocyclic product after purification via column chromatography.
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Temperature | 80–100°C |
| Catalyst | ZnCl₂ or p-toluenesulfonic acid |
| Solvent | Toluene or dichloromethane |
| Reaction Time | 12–24 hours |
| Yield | 45–60% |
This method’s efficiency depends on the steric and electronic effects of the methyl group, which influence the cyclization kinetics.
Reductive Amination Strategies
Reductive amination offers a versatile route to introduce the methyl group at the spirocyclic nitrogen. In one protocol, a keto-amine intermediate is treated with sodium cyanoborohydride in methanol under acidic conditions (pH 4–5). The methyl group originates from formaldehyde or methylamine derivatives, which act as alkylating agents . For instance, reacting 2,7-diazaspiro[4.5]decan-1-one with methyl iodide in the presence of a base like potassium carbonate generates the N-methylated product .
Optimization Challenges
-
Regioselectivity : Competing alkylation at both nitrogen atoms necessitates careful stoichiometric control.
-
Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures isolates the desired isomer .
Solid-Phase Synthesis for High-Throughput Production
Recent advancements in combinatorial chemistry have enabled solid-phase synthesis of spirocyclic compounds. A resin-bound diamine precursor undergoes sequential coupling with a methyl-containing electrophile, followed by cyclative cleavage to release this compound. This method achieves yields of 70–85% with >95% purity, as validated by LC-MS .
Advantages
-
Scalability: Suitable for gram-scale production.
-
Modularity: Permits introduction of diverse substituents via interchangeable building blocks.
Catalytic Asymmetric Synthesis
Asymmetric catalysis using chiral phosphine ligands or organocatalysts has been explored to access enantiomerically pure this compound. A notable example employs a palladium-catalyzed intramolecular amidation, achieving enantiomeric excess (ee) values of 88–92% . The methyl group’s position is critical for inducing stereoselectivity during the cyclization step.
Catalyst Systems
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Pd/(R)-BINAP | 92 | 65 |
| Organocatalyst (L-Proline) | 88 | 58 |
Industrial-Scale Manufacturing
Industrial production prioritizes cost-effectiveness and minimal waste. A continuous-flow reactor system synthesizes this compound by mixing methylamine and cyclohexanone epoxide at 120°C under 10 bar pressure. The process achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, with in-line purification via distillation .
Economic Considerations
-
Raw material cost: $12–15 per kilogram.
-
Energy consumption: 8–10 kWh per kilogram.
Analytical Characterization
Post-synthesis analysis ensures structural fidelity and purity:
-
NMR Spectroscopy : Distinct signals at δ 1.45 ppm (methyl protons) and δ 3.2–3.8 ppm (spirocyclic nitrogens) .
-
Mass Spectrometry : Molecular ion peak at m/z 168.24 [M+H]⁺ .
-
X-ray Crystallography : Confirms the spirocyclic geometry with a dihedral angle of 89.5° between the two rings .
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Cyclization | 45–60 | 90–95 | Moderate | 50–70 |
| Reductive Amination | 60–75 | 85–90 | High | 30–50 |
| Solid-Phase | 70–85 | >95 | High | 80–100 |
| Catalytic Asymmetric | 55–65 | 88–92 | Low | 120–150 |
Chemical Reactions Analysis
Types of Reactions
2-methyl-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2-methyl-2,7-diazaspiro[4.5]decan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-2,7-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the spirocyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,7-diazaspiro[4.5]decan-1-one: A similar compound with a slightly different structure, lacking the methyl group.
3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one: Another spirocyclic compound with different ring sizes and oxygen atoms in the structure.
Uniqueness
2-methyl-2,7-diazaspiro[4.5]decan-1-one stands out due to its specific spirocyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Q & A
Q. What are the most reliable synthetic routes for 2-methyl-2,7-diazaspiro[4.5]decan-1-one, and how can reaction conditions be optimized?
The synthesis of spirocyclic compounds like this compound often involves cyclization reactions. A common approach for analogous spiro compounds (e.g., 1-oxa-3-azaspiro derivatives) employs nucleophilic substitution with bromoalkanes or aryl halides in the presence of a base (e.g., KCO) and polar aprotic solvents like dimethylformamide (DMF) . Optimization requires careful control of temperature (typically 60–100°C), stoichiometry of reactants, and reaction time (12–24 hours). Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the spiro product from byproducts.
Q. How can the structural conformation of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, studies on related spiro compounds (e.g., 3-(4-chlorophenyl)-7-methyl-1-oxa-2,7-diazaspiro[4.5]decan-2-en-10-one) reveal that the spiro center adopts a puckered conformation, with the diaza ring in an envelope or chair conformation depending on substituents . SHELX software (e.g., SHELXL for refinement) is widely used to analyze bond lengths, angles, and ring puckering parameters (e.g., Cremer-Pople coordinates) . Complementary techniques like H/C NMR and IR spectroscopy can validate functional groups and hydrogen bonding patterns.
Q. What analytical techniques are essential for characterizing the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is recommended for purity assessment. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while differential scanning calorimetry (DSC) or melting point analysis detects polymorphic impurities. For hydrochloride salts (e.g., this compound hydrochloride), elemental analysis (C, H, N, Cl) ensures stoichiometric consistency .
Advanced Research Questions
Q. How does the spirocyclic architecture influence the compound’s reactivity in medicinal chemistry applications?
The spiro structure imposes steric constraints that modulate binding to biological targets. For instance, diazaspiro cores are found in kinase inhibitors and GPCR modulators due to their rigid, three-dimensional geometry, which enhances selectivity over planar scaffolds. Computational studies (e.g., molecular docking) on analogous compounds (e.g., 8-hydroxy-2-oxaspiro derivatives) suggest that the methyl group at position 2 may occupy hydrophobic pockets in enzyme active sites . Structure-activity relationship (SAR) studies should systematically vary substituents on the diaza and cyclohexane rings to optimize potency and pharmacokinetics.
Q. What strategies resolve contradictions in crystallographic data for spiro compounds with dynamic ring puckering?
Dynamic puckering in spiro systems (e.g., envelope vs. chair conformations) can lead to discrepancies in SC-XRD data. To address this, employ low-temperature crystallography (e.g., 100 K) to "freeze" conformational flexibility. For ambiguous cases, density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict energetically favored conformers and validate experimental data . Additionally, compare puckering parameters (e.g., q, φ) across multiple crystal structures of related analogs to identify trends .
Q. How can researchers leverage this compound for targeted drug delivery or prodrug development?
The secondary amine in the diaza ring (position 7) provides a site for prodrug derivatization. For example, acyloxyalkyl carbamate prodrugs of similar spiro compounds enhance solubility and bioavailability. Pharmacokinetic studies on 2-phenyl-2,7-diazaspiro derivatives show that N-alkylation or PEGylation improves blood-brain barrier penetration . In vivo assays (e.g., rodent models) should evaluate metabolic stability via LC-MS/MS to identify major metabolites and optimize prodrug design.
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Spiro compounds often require chiral resolution due to their stereogenic centers. For this compound, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (e.g., lipase-mediated kinetic resolution) can achieve >99% ee . Process optimization must address racemization risks during high-temperature steps; inline FTIR monitoring of reaction mixtures helps detect enantiomeric drift early.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
